Cas no 151915-04-7 (1,3-Propanediamine,N1-[3-[(cyclopropylmethyl)amino]propyl]-N3-[3-(ethylamino)propyl]-,hydrobromide (1:4))
151915-04-7 structure
Product Name:1,3-Propanediamine,N1-[3-[(cyclopropylmethyl)amino]propyl]-N3-[3-(ethylamino)propyl]-,hydrobromide (1:4)
Numero CAS:151915-04-7
MF:C15H38Br4N4
MW:594.105020999908
CID:180253
PubChem ID:127816
Update Time:2025-04-19
1,3-Propanediamine,N1-[3-[(cyclopropylmethyl)amino]propyl]-N3-[3-(ethylamino)propyl]-,hydrobromide (1:4) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,3-Propanediamine,N1-[3-[(cyclopropylmethyl)amino]propyl]-N3-[3-(ethylamino)propyl]-,hydrobromide (1:4)
- 1,3-Propanediamine,N1-[3-[(cyclopropylmethyl)amino]propyl]-N3-[3-(ethylamino)propyl]-,hydrobro...
- N'-[3-[3-(cyclopropylmethylamino)propylamino]propyl]-N-ethylpropane-1,3-diamine,tetrahydrobromide
- 1,3-Propanediamine, N-(3-((cyclopropylmethyl)amino)propyl)-N'-(3-(ethylamino)propyl)-, tetrahydrobromide
- Cpenspm
- N(1)-Ethyl-N-(11)-((cyclopropyl)methyl)-4,8-diazaundecane-1,11-diamine
- N-(3-((Cyclopropylmethyl)amino)propyl)-N'-(3-(ethylamino)propyl)-1,3-propanediamine tetrahydrobromide
- N-(cyclopropylmethyl)-N'-(3-{[3-(ethylamino)propyl]amino}propyl)propane-1,3-diamine tetrahydrobromide
- Nncmdu
- N'-[3-[3-(cyclopropylmethylamino)propylamino]propyl]-N-ethylpropane-1,3-diamine;tetrahydrobromide
- DTXSID70164906
- CHEMBL96761
- 151915-04-7
-
- Inchi: 1S/C15H34N4.4BrH/c1-2-16-8-3-9-17-10-4-11-18-12-5-13-19-14-15-6-7-15;;;;/h15-19H,2-14H2,1H3;4*1H
- Chiave InChI: OLCQVJHEMKSSKL-UHFFFAOYSA-N
- Sorrisi: Br.Br.Br.Br.N(CCCNCCCNCCCNCC)CC1CC1
Proprietà calcolate
- Massa esatta: 593.979
- Massa monoisotopica: 589.983
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 8
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 23
- Conta legami ruotabili: 15
- Complessità: 183
- Conteggio di unità legate in modo Covalent: 5
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 48.1Ų
Proprietà sperimentali
- Densità: g/cm3
- Punto di ebollizione: 389.5°Cat760mmHg
- Punto di infiammabilità: 194.1°C
1,3-Propanediamine,N1-[3-[(cyclopropylmethyl)amino]propyl]-N3-[3-(ethylamino)propyl]-,hydrobromide (1:4) Letteratura correlata
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
151915-04-7 (1,3-Propanediamine,N1-[3-[(cyclopropylmethyl)amino]propyl]-N3-[3-(ethylamino)propyl]-,hydrobromide (1:4)) Prodotti correlati
- 111-33-1(methyl[3-(methylamino)propyl]amine)
- 106-20-7(Bis(2-ethylhexyl)amine)
- 90-39-1((-)-Sparteine)
- 71-44-3(Spermine)
- 100-76-5(Quinuclidine)
- 102-83-0(3-(Dibutylamino)propylamine)
- 105-83-9(N,N-BIS-(3-AMINOPROPYL)METHYLAMINE)
- 110-96-3(Diisobutylamine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
Fornitori consigliati
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti